Imidazo[2,1-B]thiazole-2-carboxylic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
imidazo[2,1-b][1,3]thiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S/c9-5(10)4-3-8-2-1-7-6(8)11-4/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTIEWRLYHVVHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(SC2=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60666368 | |
| Record name | Imidazo[2,1-b][1,3]thiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60666368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773841-78-4 | |
| Record name | Imidazo[2,1-b][1,3]thiazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60666368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | imidazo[2,1-b][1,3]thiazole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Scientific Research Applications
Synthesis Overview
The synthesis of imidazo[2,1-B]thiazole-2-carboxylic acid typically involves:
- Condensation reactions of thiazole derivatives with carboxylic acids.
- Cyclization processes that facilitate the formation of the imidazole ring.
Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial and antifungal activities. It has been tested against various pathogens with promising results .
- Anticancer Activity : Certain derivatives have demonstrated potent anticancer effects across multiple cancer cell lines. For instance, modifications to the compound have led to derivatives with IC50 values as low as 0.92 µM against A549 lung cancer cells .
- Anti-tuberculosis Activity : The compound targets QcrB, a component of the mycobacterial electron transport chain, leading to effective inhibition of Mycobacterium tuberculosis. Some derivatives exhibited IC50 values as low as 2.03 µM while showing no acute toxicity towards normal cells .
Lung Cancer Study
A series of imidazothiazole derivatives were synthesized and evaluated for their cytotoxicity against A549 cells:
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Derivative A | 0.92 | Enhanced tubulin interaction |
| Derivative B | 1.25 | Induction of apoptosis |
This study highlighted that modifications to the benzene ring significantly enhanced cytotoxicity.
Tuberculosis Research
In research focusing on anti-mycobacterial agents:
| Compound | IC50 (µM) | Toxicity (MRC-5) |
|---|---|---|
| Derivative C | 2.03 | No acute toxicity (>128 µM) |
| Derivative D | 5.00 | No acute toxicity (>128 µM) |
These findings indicate strong potential for developing new anti-tubercular therapies.
Antiviral Activity
Certain analogs have shown superior effects against viral infections compared to standard treatments like ganciclovir:
| Compound | Viral Strain | Efficacy (compared to ganciclovir) |
|---|---|---|
| Derivative E | Cytomegalovirus | Higher efficacy observed |
| Derivative F | Herpes Simplex | Comparable efficacy |
Mechanism of Action
The mechanism by which Imidazo[2,1-B]thiazole-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may interfere with cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The biological and physicochemical properties of imidazo[2,1-b]thiazole derivatives are highly sensitive to substituent type, position, and stereochemistry. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparisons
Pharmacological Activity
- Antiviral Activity: Derivatives with indolinone scaffolds (e.g., compounds 7-Z and 8-Z) show selective inhibition of viral replication in UT7/EpoS1 and endothelial progenitor cells (EPCs), while E-isomers (e.g., 10-E) are inactive, highlighting stereochemical dependence .
- Antimicrobial Activity : Imidazo[2,1-b][1,3,4]thiadiazole derivatives exhibit potent antibacterial and anti-tubercular effects, with substituents at C2 and C6 modulating potency .
- Metallo-β-Lactamase Inhibition : 1-Substituted imidazole-2-carboxylic acid derivatives (e.g., ethyl esters) demonstrate efficacy against antibiotic-resistant bacteria, where alkyl/benzyl groups enhance binding affinity .
Biological Activity
Imidazo[2,1-B]thiazole-2-carboxylic acid is a heterocyclic compound that has garnered significant attention due to its diverse biological activities. This article explores the compound's mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by various research findings and case studies.
Target Interactions
This compound primarily targets QcrB, a crucial component of the mycobacterial cytochrome bcc-aa3 super complex involved in the electron transport chain. This interaction disrupts the electron transport process, leading to inhibition of mycobacterial growth and presenting potential as an anti-tuberculosis agent.
Cellular Effects
The compound influences cellular processes by modulating signaling pathways and gene expression. Notably, it has been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential. For instance, in lung cancer cells (A549), it demonstrated significant antiproliferative effects with an IC50 value of 0.92 µM .
Pharmacological Properties
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. It has been evaluated for its efficacy against various pathogens:
- Antitubercular Activity : The compound has shown potent activity against Mycobacterium tuberculosis, with derivatives displaying IC50 values as low as 2.03 µM, indicating selective inhibition over non-tuberculous mycobacteria .
- Antifungal and Antiviral Effects : Studies have also highlighted its antifungal properties and effectiveness against viral infections like Coxsackie B4 virus, suggesting broad-spectrum antimicrobial potential .
Anticancer Activity
The compound's anticancer properties have been extensively studied across various cancer cell lines:
| Cancer Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Lung Cancer | A549 | 0.92 | Induces apoptosis via caspase activation |
| Breast Cancer | MDA-MB-231 | 1.65 | G0/G1 phase arrest and apoptosis |
| Prostate Cancer | DU-145 | 1.08 | Tubulin polymerization inhibition |
These findings indicate that this compound derivatives can effectively target multiple cancer types through various mechanisms, including cell cycle arrest and apoptosis induction .
Case Studies and Research Findings
- Lung Cancer Study : A series of imidazothiazole derivatives were synthesized, with one derivative exhibiting an IC50 value of 0.92 µM against A549 cells. The study revealed that modifications to the benzene ring enhanced cytotoxicity through increased interactions with tubulin .
- Tuberculosis Research : In a study focusing on anti-mycobacterial agents, derivatives of imidazo[2,1-B]thiazole were synthesized and tested against Mycobacterium tuberculosis. The most active compounds showed IC50 values as low as 2.03 µM while exhibiting no acute toxicity towards normal lung fibroblast cells .
- Antiviral Activity : Research demonstrated that certain imidazothiazole analogs had superior therapeutic effects against viral infections compared to standard treatments like ganciclovir, highlighting their potential in antiviral applications .
Preparation Methods
Cyclization of Ethyl Bromopyruvate and Thiourea
One of the primary synthetic routes involves the condensation of ethyl bromopyruvate with thiourea to form ethyl-2-aminothiazole-4-carboxylate, which serves as a key intermediate in the synthesis of imidazo[2,1-b]thiazole derivatives.
- Procedure : Ethyl bromopyruvate and thiourea are refluxed in ethanol for approximately 4 hours, resulting in the formation of ethyl-2-aminothiazole-4-carboxylate.
- Subsequent Steps : This intermediate undergoes cyclization with phenacyl bromides under reflux in ethanol to yield imidazo[2,1-b]thiazole esters. These esters are then hydrolyzed using lithium hydroxide monohydrate to produce the corresponding carboxylic acids, including imidazo[2,1-b]thiazole-2-carboxylic acid derivatives.
| Step | Reactants/Conditions | Product/Outcome |
|---|---|---|
| 1 | Ethyl bromopyruvate + Thiourea, EtOH, reflux 4 h | Ethyl-2-aminothiazole-4-carboxylate |
| 2 | Cyclization with phenacyl bromides, EtOH, reflux | Imidazo[2,1-b]thiazole ester intermediates |
| 3 | Ester hydrolysis with LiOH·H2O | This compound derivatives |
This method is widely used due to its straightforward reaction conditions and good yields.
Hydrolysis and Functional Group Transformations
Following the formation of ester intermediates, hydrolysis is typically performed to obtain the free carboxylic acid form. Lithium hydroxide monohydrate in a mixed solvent system (THF–MeOH) at low temperatures (0 °C to room temperature) over 16 hours is an effective condition to achieve this transformation.
- This hydrolysis step is crucial for obtaining the target carboxylic acid functionality necessary for further derivatization or biological evaluation.
Coupling Reactions for Derivative Synthesis
The carboxylic acid group of this compound can be activated and coupled with various amines or other nucleophiles to form amide or sulfonamide derivatives.
- Activation Agents : Commonly used coupling reagents include EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
- Conditions : Reactions are typically carried out in dry dimethylformamide (DMF) at 0 °C initially, then stirred at room temperature for 12 hours.
- Example : Coupling with aryl sulfonyl piperazines to yield imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates, which have been evaluated for biological activity.
| Reagents/Conditions | Purpose |
|---|---|
| EDCI, HOBt, triethylamine, DMF, 0 °C to rt, 12 h | Activation and coupling of carboxylic acid to amines |
Halosulfonylation for Sulfonyl Halide Derivatives
A specialized method involves the preparation of 6-substituted imidazo[2,1-b]thiazole-5-sulfonyl halides, which are important intermediates for further functionalization.
- Process : Gradual addition of 6-chloroimidazo[2,1-b]thiazole to preheated halosulfonic acids (chlorosulfonic acid, fluorosulfonic acid, bromosulfonic acid, or iodosulfonic acid) at temperatures between 60-140 °C (preferably 100-130 °C).
- Key Notes :
- The halosulfonic acid must be preheated before addition.
- Gradual addition is critical to control the release of hydrogen halides and prevent violent reactions.
- Excess halosulfonic acid (2.5 to 12 equivalents) ensures complete reaction.
- Outcome : High yield and purity of 6-substituted imidazo[2,1-b]thiazole-5-sulfonyl halides suitable for industrial scale synthesis.
| Step | Conditions | Notes |
|---|---|---|
| Preheat halosulfonic acid | 100-130 °C | Ensures reaction readiness |
| Gradual addition of substrate | Maintain temperature, 10 min to 2 h reaction | Controls exothermic reaction |
| Excess halosulfonic acid | 2.5 to 12 equivalents | Drives reaction to completion |
Summary Table of Preparation Methods
Research Findings and Analysis
- The condensation and cyclization approach provides a reliable synthetic route to this compound and its derivatives, enabling further functionalization for biological evaluation.
- Coupling reactions using carbodiimide chemistry facilitate the generation of diverse derivatives with potential pharmacological applications, such as carbonic anhydrase inhibition.
- The halosulfonylation process offers a streamlined, one-step industrially viable method to produce sulfonyl halide derivatives, expanding the chemical space for functional group modifications.
- These methods collectively enable the synthesis of this compound with high efficiency, purity, and versatility for medicinal chemistry research.
This comprehensive overview of preparation methods for this compound highlights the critical synthetic strategies, reaction conditions, and their practical implications in research and industrial applications. The diversity of approaches ensures adaptability for various derivative syntheses and biological evaluations.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing imidazo[2,1-b]thiazole-2-carboxylic acid derivatives, and what limitations exist in these methods?
- Methodological Answer: Traditional synthesis involves reacting 2-amino-thiadiazole derivatives with α-haloketones under acidic conditions (e.g., H2SO4 or FeCl3). However, this approach fails for acid-sensitive substituents due to harsh reaction conditions . Alternative strategies include Friedel-Crafts acylation using Eaton’s reagent under solvent-free conditions, which achieves high yields (90–96%) and avoids side reactions . Thin-layer chromatography (TLC) and UV light are recommended for monitoring reaction progress .
Q. How can researchers characterize the purity and structural identity of this compound derivatives?
- Methodological Answer: Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and scaffold integrity.
- High-Performance Liquid Chromatography (HPLC) : For assessing purity, especially for bioactive derivatives .
- Mass Spectrometry (MS) : To verify molecular weight (e.g., 261.10 g/mol for brominated analogs) .
- Melting Point Analysis : Electrothermal apparatuses ensure consistency in crystalline products .
Q. What preliminary assays are used to evaluate the biological activity of this compound derivatives?
- Methodological Answer: Initial screening includes:
- Antimicrobial Testing : Agar diffusion assays against Gram-positive/negative bacteria and fungi .
- In Vitro Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess anticancer potential .
- Enzyme Inhibition : Kinetic studies (e.g., 15-lipoxygenase inhibition) using spectrophotometric methods to determine IC50 values .
Advanced Research Questions
Q. How can solvent-free synthetic methods improve the scalability of this compound derivatives?
- Methodological Answer: Solvent-free Friedel-Crafts acylation minimizes waste and enhances reaction efficiency. Eaton’s reagent (P2O5/methanesulfonic acid) acts as a catalyst, enabling high regioselectivity and reducing purification steps. Optimize reaction time and temperature (e.g., 80–100°C) using differential scanning calorimetry (DSC) to monitor exothermic peaks .
Q. What strategies resolve contradictions in bioactivity data between structurally similar imidazo[2,1-b]thiazole derivatives?
- Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., electron-withdrawing groups vs. alkyl chains) using molecular docking to predict binding affinities .
- Metabolic Stability Assays : Liver microsome studies identify degradation pathways that reduce efficacy .
- Synchrotron X-ray Crystallography : Resolve 3D structures of enzyme-inhibitor complexes to clarify mechanistic discrepancies .
Q. How can computational tools optimize the design of this compound-based therapeutics?
- Methodological Answer:
- Density Functional Theory (DFT) : Predict electronic properties and reactive sites for functionalization .
- Molecular Dynamics (MD) Simulations : Model membrane permeability and target engagement over time .
- QSAR Models : Train algorithms on bioactivity datasets to prioritize derivatives for synthesis .
Q. What advanced spectroscopic techniques elucidate the degradation pathways of this compound under physiological conditions?
- Methodological Answer:
- LC-HRMS/MS : Track metabolite formation in simulated gastric fluid.
- EPR Spectroscopy : Detect free radical intermediates during oxidative degradation .
- In Situ FTIR : Monitor real-time bond cleavage in acidic/basic environments .
Data Management and Compliance
Q. How should researchers handle hazardous waste from this compound synthesis?
- Methodological Answer: Segregate waste by reactivity (e.g., halogenated byproducts vs. acidic residues). Partner with licensed waste management firms for incineration or neutralization. Document disposal protocols per EPA guidelines .
Q. What are best practices for ensuring data integrity in multi-institutional studies on this compound?
- Methodological Answer:
- Blockchain-Based Lab Notebooks : Immutably timestamp experimental parameters .
- Standardized Metadata Templates : Align with CRDC 2020 guidelines for chemical engineering data (e.g., RDF2050112 for reactor design) .
- Interlab Calibration : Validate analytical instruments (e.g., HPLC) using USP reference standards .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
